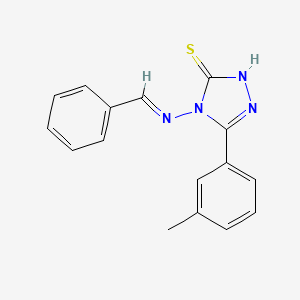
4-(Benzylideneamino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ベンジリデンアミノ)-5-(m-トリル)-4H-1,2,4-トリアゾール-3-チオールは、トリアゾール類に属する複素環化合物です。トリアゾール類は、その多様な生物活性で知られており、医薬品化学において広く使用されています。
準備方法
合成経路と反応条件
4-(ベンジリデンアミノ)-5-(m-トリル)-4H-1,2,4-トリアゾール-3-チオールの合成は、通常、4-アミノ-5-(m-トリル)-4H-1,2,4-トリアゾール-3-チオールとベンズアルデヒドの反応によって行われます。この反応は、通常、エタノールまたはメタノールなどの有機溶媒中で、還流条件下で行われます。生成物は、再結晶またはクロマトグラフィーによって精製されます。
工業生産方法
この化合物の工業生産方法は、同様の合成経路を使用しますが、より大規模で行われます。連続フローリアクターや自動システムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、温度、圧力、溶媒の選択などの反応条件の最適化は、合成のスケーラビリティをさらに改善することができます。
化学反応の分析
反応の種類
4-(ベンジリデンアミノ)-5-(m-トリル)-4H-1,2,4-トリアゾール-3-チオールは、次のようなさまざまな種類の化学反応を受けることができます。
酸化: チオール基は、酸化されてジスルフィドまたはスルホン酸を形成することができます。
還元: ベンジリデンアミノ基は、還元されて対応するアミンを形成することができます。
置換: トリアゾール環は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、ヨウ素、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、ハロゲン化物などの求核剤は、塩基性または酸性条件下で使用できます。
形成される主要な生成物
酸化: ジスルフィドまたはスルホン酸。
還元: 対応するアミン。
置換: 使用される求核剤に応じて、さまざまな置換トリアゾール。
科学研究アプリケーション
4-(ベンジリデンアミノ)-5-(m-トリル)-4H-1,2,4-トリアゾール-3-チオールは、次のような幅広い科学研究アプリケーションを持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な抗菌および抗真菌特性について調査されています。
医学: さまざまな病気の治療における治療薬としての可能性を探求されています。
産業: 新しい材料や触媒の開発に利用されています。
科学的研究の応用
4-(Benzylideneamino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
4-(ベンジリデンアミノ)-5-(m-トリル)-4H-1,2,4-トリアゾール-3-チオールの作用機序には、特定の分子標的および経路との相互作用が関与しています。この化合物は、酵素または受容体に結合して、その活性を阻害したり、機能を調節したりすることができます。チオール基の存在により、標的タンパク質と共有結合を形成することができ、その構造と活性を変化させる可能性があります。
類似化合物の比較
類似化合物
- 4-(ベンジリデンアミノ)-5-フェニル-4H-1,2,4-トリアゾール-3-チオール
- 4-(ベンジリデンアミノ)-5-(p-トリル)-4H-1,2,4-トリアゾール-3-チオール
- 4-(ベンジリデンアミノ)-5-(o-トリル)-4H-1,2,4-トリアゾール-3-チオール
独自性
4-(ベンジリデンアミノ)-5-(m-トリル)-4H-1,2,4-トリアゾール-3-チオールは、m-トリル基の存在により、その化学反応性と生物活性を影響を与える可能性があるため、ユニークです。芳香環上のメチル基の位置は、化合物の分子標的との相互作用能力に影響を与え、他の類似化合物とは異なるものになります。
類似化合物との比較
Similar Compounds
- 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(Benzylideneamino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol
- 4-(Benzylideneamino)-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(Benzylideneamino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the aromatic ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
特性
CAS番号 |
478255-93-5 |
|---|---|
分子式 |
C16H14N4S |
分子量 |
294.4 g/mol |
IUPAC名 |
4-[(E)-benzylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4S/c1-12-6-5-9-14(10-12)15-18-19-16(21)20(15)17-11-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21)/b17-11+ |
InChIキー |
XTDMHASTSPNCIG-GZTJUZNOSA-N |
異性体SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3 |
正規SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


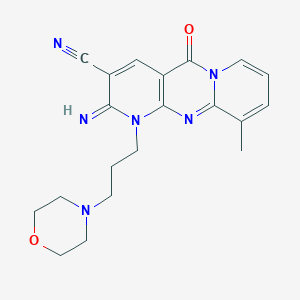
![7-Hydroxy-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051845.png)
![3-({2-[Methyl(phenyl)amino]-2-oxoethyl}sulfanyl)propanoic acid](/img/structure/B12051852.png)
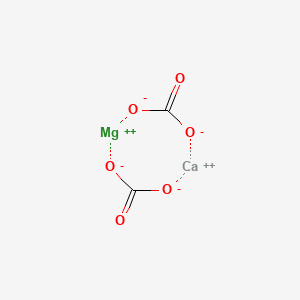
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051862.png)

![3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12051871.png)
![4-Pyridinecarboxylic acid, 2-[(2-methoxyethyl)methylamino]-](/img/structure/B12051875.png)
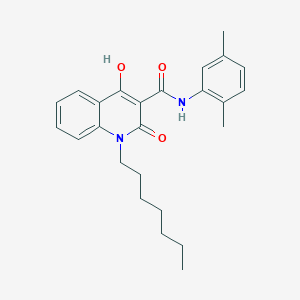
![3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid](/img/structure/B12051896.png)

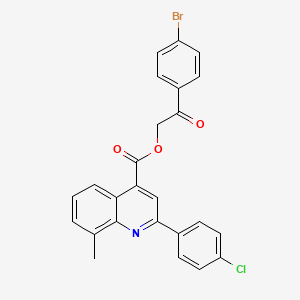
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12051909.png)
![3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051925.png)
